Renierol

Description

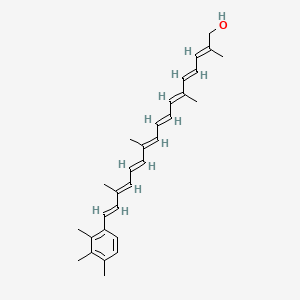

Structure

3D Structure

Properties

CAS No. |

16795-96-3 |

|---|---|

Molecular Formula |

C30H38O |

Molecular Weight |

414.6 g/mol |

IUPAC Name |

(2E,4E,6E,8E,10E,12E,14E,16E)-2,6,11,15-tetramethyl-17-(2,3,4-trimethylphenyl)heptadeca-2,4,6,8,10,12,14,16-octaen-1-ol |

InChI |

InChI=1S/C30H38O/c1-23(12-8-9-13-24(2)15-11-17-26(4)22-31)14-10-16-25(3)18-20-30-21-19-27(5)28(6)29(30)7/h8-21,31H,22H2,1-7H3/b9-8+,14-10+,15-11+,20-18+,23-12+,24-13+,25-16+,26-17+ |

InChI Key |

AMLHIIIABPTETM-CDLYCDBDSA-N |

SMILES |

CC1=C(C(=C(C=C1)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CO)C)C)C)C |

Isomeric SMILES |

CC1=C(C(=C(C=C1)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/CO)/C)/C)C)C |

Canonical SMILES |

CC1=C(C(=C(C=C1)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CO)C)C)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Renierol; |

Origin of Product |

United States |

Discovery, Isolation, and Natural Occurrence of Renierol

Historical Context of Natural Product Isolation from Marine Sponges

The investigation of natural products from marine sponges dates back to the early 1970s. researchgate.netmdpi.com Early research efforts focused on isolating bioactive compounds from these organisms, leading to the identification of numerous novel chemical structures. researchgate.net The structural complexity and potent biological activities of these marine-derived compounds have made sponges a key focus in the search for new drug leads. researchgate.netfrontiersin.org

Methodologies for the Isolation and Purification of Renierol from Marine Organisms

The isolation and purification of natural products like this compound from marine sponges involve a series of steps, typically starting with extraction of the sponge biomass followed by various chromatographic techniques. biointerfaceresearch.comusp.ac.fj

The initial step in obtaining this compound from marine sponges involves extracting the chemical constituents from the sponge biomass. Common extraction techniques utilize organic solvents such as methanol (B129727) (MeOH) or ethyl acetate (B1210297). biointerfaceresearch.commdpi.comnih.gov For instance, frozen sponge material can be exhaustively extracted with methanol and ethanol. nih.gov Another approach involves homogenizing the sponge and suspending it in a buffer solution, followed by maceration with methanol. mdpi.com Some protocols may also involve pre-treatment with agents like potassium cyanide, which has been used in the isolation of stabilized renieramycin-type derivatives from Xestospongia species. mdpi.commdpi.comnih.gov The resulting extracts are then concentrated to yield a crude extract. mdpi.com

Following extraction, the crude extract undergoes fractionation and purification using various chromatographic methods to isolate individual compounds, including this compound and its analogues. biointerfaceresearch.commoravek.com Techniques such as vacuum liquid chromatography (VLC), flash column chromatography, and preparative thin-layer chromatography (PTLC) are commonly employed for initial separation based on polarity. mdpi.combiointerfaceresearch.com Further purification often involves high-performance liquid chromatography (HPLC) or column chromatography using different stationary phases and solvent gradients. usp.ac.fjmdpi.comresearchgate.net Silica gel chromatography with gradient mixtures of solvents like hexane, ethyl acetate, and methanol has been used for the purification of renieramycins, which are related to this compound. mdpi.com Partial separation can also be achieved by column chromatography, yielding fractions that may require further purification by techniques like gas-liquid chromatography (GLC) for analysis. researchgate.net The instability of some alkaloids necessitates their isolation as more stable derivatives, such as acetyl derivatives, although studies indicate they exist in their free phenolic forms in the sponge. researchgate.net

Identification of this compound and Related Analogues from Marine Sponge Species

This compound and its related analogues are a group of tetrahydroisoquinoline alkaloids found in various marine sponge species. mdpi.comnih.gov These compounds are part of the broader family of renieramycins and isoquinolinequinones. mdpi.comiiarjournals.orgmdpi.com

This compound was isolated from the blue hard sponge Xestospongia caycedoi, collected from locations such as Sand Island, Suva Harbor, Fiji. mdpi.comresearchgate.net The genus Xestospongia is recognized as a rich source of diverse bioactive natural products, including alkaloids and brominated polyacetylenes. preprints.org Renieramycins, closely related alkaloids, have also been isolated from various Xestospongia species. mdpi.comnih.govmdpi.com

Isoquinolinequinone metabolites, including renierone (B1680510) and 7-methoxy-1,6-dimethylisoquinoline-5,8-dione, were initially reported from Reniera sp. pharm.or.jp The genus Reniera was later classified as a subgenus of Haliclona. mdpi.com this compound and its analogues, such as this compound acetate and this compound propionate (B1217596), have been isolated from marine sponges. researchgate.netpharm.or.jp Some species previously classified under Xestospongia have been reclassified as Neopetrosia. researchgate.net Neopetrosia species are also known to contain renieramycins and other cytotoxic compounds. nih.govresearchgate.netnih.gov Renieramycin J, a tetrahydroisoquinoline alkaloid, has been isolated from Neopetrosia sp. nih.gov

Table 1: Marine Sponge Genera and Associated this compound-type Compounds

| Sponge Genus | Associated Compounds | References |

| Xestospongia | This compound, Renieramycins (various types), Mimosamycin, Renierone, N-formyl-1,2-dihydrorenierone, N-formyl-1,2-dihydrothis compound | mdpi.comiiarjournals.orgmdpi.commdpi.comresearchgate.netpreprints.org |

| Reniera | Renierone, 7-methoxy-1,6-dimethylisoquinoline-5,8-dione, Renieramycins (various types), Renieramide | mdpi.comfrontiersin.orgmdpi.commdpi.compharm.or.jp |

| Neopetrosia | Renieramycins (various types), Renieramycin J | mdpi.comnih.govmdpi.comresearchgate.netnih.gov |

| Cribrochalina | Renieramycins (various types), Cribrostatins | mdpi.commdpi.comcdnsciencepub.com |

| Haliclona | Renieramide, this compound (as a subgenus) | mdpi.comfrontiersin.orgmdpi.com |

Table 2: Examples of Isolation Yields for Related Compounds

| Compound | Source Organism | Yield (% dry weight) | Reference |

| Renieramycin T | Xestospongia sp. | 0.001 | mdpi.com |

| Renieramycin M | Xestospongia sp. | 0.02 | mdpi.com |

Chemical Synthesis of Renierol and Its Analogues

Regioselective Total Synthesis of Renierol

Regioselective total synthesis aims to construct the complete this compound molecule with control over the position of substituents on the isoquinoline (B145761) core. A key aspect of this involves the selective oxidation of precursor molecules. New total syntheses of this compound, this compound acetate (B1210297), and this compound propionate (B1217596) have been achieved through the regioselective oxidation of 5-oxygenated isoquinoline precursors. pharm.or.jp

Synthetic Approaches to the Isoquinoline-5,8-dione (B3342986) Core

The isoquinoline-5,8-dione core is a central structural motif in this compound and its analogues. Various synthetic strategies have been developed to construct this core. One approach involves the synthesis of 5-oxygenated isoquinolines, which serve as key intermediates. pharm.or.jp These intermediates can then undergo regioselective oxidation to yield the desired isoquinoline-5,8-dione system. pharm.or.jp Another method for preparing isoquinolinequinone derivatives involves a facile method starting from acylquinones and enamines. researchgate.net

Electrocyclic Reactions in Isoquinoline Moiety Construction

Electrocyclic reactions, particularly the thermal electrocyclic reaction of 1-azahexatriene systems, have been employed in the construction of the isoquinoline nucleus. This method involves the cyclization of a conjugated system to form a ring. The thermal electrocyclic reaction of 2-alkenylbenzaldoximes or their derivatives containing a conjugated 1-azahexatriene system can yield isoquinolines. researchgate.netclockss.org This approach has been utilized in the synthesis of 5-oxygenated isoquinolines, which are precursors to this compound. pharm.or.jp

Semisynthesis and Derivatization Strategies of this compound-Type Compounds

Semisynthesis involves using naturally occurring compounds as starting materials for further chemical transformations. Derivatization focuses on modifying the structure of this compound or its analogues to create new compounds, often with altered properties.

Synthesis of Ester Derivatives (e.g., this compound Acetate, this compound Propionate)

This compound acetate and this compound propionate are ester derivatives of this compound that have also been isolated from natural sources. Their total synthesis has been achieved through the regioselective oxidation of 5-oxygenated isoquinolines, similar to the synthesis of this compound itself. pharm.or.jpresearchgate.net This indicates that esterification can be a step in the total synthesis or a subsequent derivatization of a this compound precursor or this compound itself.

Light-Mediated Transformations and Semisynthetic Protocols

Light-mediated transformations have emerged as valuable tools in organic synthesis, allowing for reactions under mild conditions. Semisynthetic protocols for renieramycin-type derivatives, which share structural similarities with this compound, have been developed using light-induced reactions. For instance, a light-induced intramolecular photoredox reaction using blue light has been employed in the semisynthesis of renieramycin derivatives. mdpi.comnih.govresearchgate.net These methods can be used to transform specific moieties within the molecule. While the provided results specifically mention renieramycins, similar light-mediated strategies could potentially be explored for the semisynthesis and derivatization of this compound-type compounds. Semisynthesis and derivatization strategies are broadly used in the study of natural products to explore their chemical space and potential activities. geokniga.orgresearchgate.net

Divergent Synthetic Strategies for Analogues

Divergent synthesis is a powerful strategy in organic chemistry that allows for the preparation of multiple related compounds from a common advanced intermediate. mdpi.comdigitellinc.com This approach is particularly valuable in natural product synthesis and drug discovery, as it provides efficient access to libraries of analogues for biological evaluation and structure-activity relationship (SAR) studies. digitellinc.com

In the context of this compound and its analogues, divergent strategies have been employed to access a variety of related tetrahydroisoquinoline alkaloids. One reported divergent synthesis aimed at preparing renieramycin G and a lemonomycin (B1248428) analog from a common advanced intermediate. researchgate.net This strategy successfully provided access to both the diazabicyclo[3.3.1]nonane and diazabicyclo[3.2.1]octane ring systems found in these natural products. researchgate.net The development of such divergent approaches offers alternative routes to generate structural diversity within this family of natural products. researchgate.net

Design and Synthesis of Novel this compound Analogues for Targeted Research

The design and synthesis of novel analogues of natural products like this compound are crucial for targeted research, aiming to develop compounds with improved potency, selectivity, or pharmacological properties. Several synthesis strategies are employed for this purpose, including Function-Oriented Synthesis (FOS), Biology-Oriented Synthesis (BIOS), and Diverted Total Synthesis (DTS).

Biology-Oriented Synthesis (BIOS)

Biology-Oriented Synthesis (BIOS) is a design principle that generates small molecules as tools for studying complex biological systems. thieme-connect.dempg.dersc.org BIOS is based on the structural analysis of natural products and their protein targets, adhering to the principles of evolutionary conservatism and functional-group diversity found in nature. thieme-connect.de By developing collections of natural product-inspired compounds with diverse substitution patterns around a common core scaffold, BIOS aims to match the diversity of amino acid side chains in protein binding sites. thieme-connect.de This approach is chemocentric, leveraging biologically relevant starting points offered by natural product structures to create compound collections enriched in bioactivity. thieme-connect.deresearchgate.net Although direct application of BIOS to this compound is not detailed in the search results, the BIOS strategy provides a framework for designing and synthesizing this compound analogues by focusing on the biologically relevant core scaffold and exploring diverse substitutions to modulate activity and selectivity. BIOS-based libraries, even if not large, can yield initial hits for further optimization. sit.edu.cn

Biosynthetic Hypotheses and Enzymology Pertaining to Renierol

Proposed Biosynthetic Origins of Tetrahydroisoquinoline Alkaloids in Marine Organisms

Tetrahydroisoquinoline (THIQ) alkaloids are a diverse class of nitrogen-containing compounds found in various organisms, including marine sponges and their associated microorganisms. The basic tetrahydroisoquinoline skeleton is a common motif in many bioactive natural products. wikipedia.orgacs.org The biosynthesis of simple THIQ alkaloids in plants is generally proposed to occur via the condensation of a β-phenylethylamine with a formaldehyde (B43269) or acetaldehyde (B116499) equivalent, typically involving electrophilic aromatic substitution on an electron-rich arene ring. acs.orgnih.gov

In the context of marine organisms, particularly sponges, the biosynthetic origins of THIQ alkaloids like renierol are not as extensively elucidated as those in plants or terrestrial microorganisms. However, given the structural similarities to THIQs from other sources, it is hypothesized that similar biosynthetic strategies involving amino acid precursors are likely employed. Tyrosine and phenylalanine are common amino acid precursors for the biosynthesis of various alkaloids, including catecholamines like dopamine (B1211576), which contain a β-phenylethylamine moiety. nih.govontosight.aicreative-proteomics.comnews-medical.netwikipedia.orgwikipedia.orgnih.govuniprot.orgwikipathways.org Dopamine is synthesized from tyrosine via the action of tyrosine hydroxylase and aromatic L-amino acid decarboxylase. ontosight.aicreative-proteomics.comnews-medical.netnih.gov This suggests that a dopamine or a related phenylethylamine derivative could serve as a key intermediate in the biosynthesis of the tetrahydroisoquinoline core of this compound in marine organisms.

Marine sponges are known to harbor diverse microbial communities, and it is often these symbionts that are responsible for the production of the bioactive secondary metabolites isolated from the sponge host. mdpi.comrsc.orgnih.govresearchgate.net Therefore, the biosynthetic machinery for this compound is likely to reside within these associated microorganisms. Research into the biosynthesis of other marine alkaloids, such as pyrrole-imidazole alkaloids, has indicated that non-proteinogenic amino acids and other simple building blocks are utilized by enzymatic machinery within the sponge or its symbionts. nih.govnih.gov

This compound itself is an isoquinoline (B145761) quinone alkaloid, closely related to renierone (B1680510) and other isoquinolinequinone metabolites isolated from marine sponges of the genus Reniera and Xestospongia. researchgate.netpharm.or.jpbpums.ac.irpreprints.org The co-occurrence of these related compounds suggests a common biosynthetic pathway or branching points from a common intermediate. The quinone structure implies oxidative steps are involved in the later stages of biosynthesis.

Investigation of Enzymatic Pathways Potentially Involved in this compound Formation

While the specific enzymatic pathway leading to this compound has not been fully detailed, research on the biosynthesis of related tetrahydroisoquinoline alkaloids provides insights into the types of enzymes that might be involved. Enzymes commonly implicated in alkaloid biosynthesis include those catalyzing condensation reactions, hydroxylations, oxidations, methylations, and decarboxylations. researchgate.netmdpi.comresearchgate.net

For THIQ alkaloids derived from phenylethylamines, a key enzymatic step is often the Pictet-Spengler reaction or a related condensation, which forms the tetrahydroisoquinoline ring system. This reaction typically involves the condensation of a β-phenylethylamine with an aldehyde or keto acid, followed by cyclization. acs.orgnih.govcaltech.edu Enzymes such as norcoclaurine synthase (NCS) are known to catalyze stereoselective Pictet-Spengler reactions in plant alkaloid biosynthesis. While NCS has been studied in plants, analogous enzymes likely exist in marine microorganisms responsible for THIQ production.

Hydroxylation and methylation steps are also crucial for introducing the oxygen and methyl groups observed in this compound's structure. Cytochrome P450 enzymes are frequently involved in hydroxylation reactions in alkaloid biosynthesis. researchgate.net Methyltransferases, which utilize S-adenosyl-L-methionine (SAM) as a methyl donor, are responsible for methylation.

The formation of the quinone moiety in this compound from a tetrahydroisoquinoline precursor would involve oxidative enzymes. Oxidases or monooxygenases could catalyze the conversion of a phenolic or hydroquinone (B1673460) intermediate to the quinone. Studies on the biosynthesis of other quinone-containing natural products highlight the role of such enzymes.

Although direct enzymatic studies on this compound biosynthesis are limited in the provided search results, research on the synthesis of this compound and its analogs has explored various chemical approaches, some of which may mimic potential enzymatic steps. For example, synthetic routes have involved regioselective oxidations of 5-hydroxyisoquinolines to yield the quinone system. pharm.or.jp This suggests that enzymatic oxidation at specific positions of a tetrahydroisoquinoline precursor is a likely step in the natural pathway.

Enzymatic approaches are gaining traction for the synthesis of marine-derived alkaloids, offering potential for more sustainable and efficient production. mdpi.com This underscores the relevance of identifying and characterizing the enzymes involved in natural biosynthetic pathways.

Precursor Incorporation Studies in Related Biosynthetic Systems

Precursor incorporation studies, often involving isotopically labeled compounds, are a powerful tool for elucidating biosynthetic pathways. By feeding labeled potential precursors to the producing organism and analyzing the labeling pattern in the final product, researchers can determine which compounds are incorporated and thus lie on the biosynthetic route.

While specific precursor incorporation studies for this compound were not detailed in the search results, studies on related marine alkaloids and THIQ alkaloids from other sources provide relevant examples. For instance, precursor feeding experiments have been used to investigate the biosynthesis of other marine alkaloids, such as pyrrole-imidazole alkaloids, where studies have indicated the incorporation of precursors like proline and homoarginine. nih.gov

In plant THIQ biosynthesis, labeled tyrosine and dopamine have been shown to be incorporated into various alkaloids, supporting their role as key precursors. nih.govwikipedia.org Studies on the biosynthesis of the Erythrina alkaloids, another class of THIQ alkaloids, have utilized 13C-labeling studies to propose intermediates derived from norreticuline. acs.orgnih.gov

Although direct experimental data on precursor feeding studies for this compound in its marine source were not found, the established biosynthetic routes to other THIQ alkaloids strongly suggest that amino acids like tyrosine and potentially dopamine or related phenylethylamines serve as fundamental building blocks. Further research employing labeled precursors in the marine sponge Xestospongia or its associated microorganisms would be essential to confirm the specific precursors and intermediates involved in this compound biosynthesis and to map out the enzymatic cascade.

The limited availability of this compound from natural sources has driven synthetic efforts pharm.or.jp, and understanding the native biosynthetic pathway could potentially lead to biotechnological approaches for its production, such as engineered biosynthesis in a heterologous host, which would heavily rely on the identification and characterization of the relevant enzymes and precursors.

Data Table:

While detailed quantitative data tables specifically on this compound biosynthesis from the search results are not available, the information gathered allows for a summary of proposed precursors and key enzymatic steps in related THIQ alkaloid biosynthesis, which are likely relevant to this compound.

| Proposed Precursor/Intermediate | Potential Enzymatic Step(s) Involved | Relevant Alkaloid Class |

| Tyrosine / Phenylalanine | Hydroxylation (Tyrosine Hydroxylase), Decarboxylation (Aromatic L-amino Acid Decarboxylase) | Catecholamines (e.g., Dopamine), THIQ Alkaloids |

| β-Phenylethylamine derivative (e.g., Dopamine) | Condensation (Pictet-Spengler-like reaction) | Tetrahydroisoquinoline Alkaloids |

| Tetrahydroisoquinoline intermediate | Hydroxylation, Methylation, Oxidation | This compound and related Isoquinoline Quinones |

Biological Activities and Molecular Mechanisms of Action in in Vitro Systems

In Vitro Anticancer Activity of Renierol and its Analogues

This compound and its analogues, belonging to the broader family of renieramycins, have been investigated for their potential as anticancer agents. Research into synthetic derivatives has highlighted their ability to induce cytotoxic effects in cancer cells through various molecular pathways. One such derivative, DH_22, synthesized from renieramycin T, has demonstrated notable anti-cancer activities in human lung cancer cells. nih.gov

Studies have shown that DH_22 is cytotoxic to A549 human lung cancer cells, with a half-maximal inhibitory concentration (IC50) of 13.27 μM. nih.gov This activity is primarily attributed to the induction of programmed cell death, or apoptosis. nih.gov

Table 1: Cytotoxicity of this compound Analogue DH_22

| Compound | Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| DH_22 | A549 (Human Lung Cancer) | 13.27 ± 0.66 | nih.gov |

The primary mechanism behind the anticancer activity of the renieramycin T derivative, DH_22, is the induction of apoptosis. nih.gov This was confirmed in A549 lung cancer cells through methods such as Annexin V/PI staining and observation of cell morphology changes consistent with apoptotic cell death. nih.gov The apoptotic process is initiated and executed through a series of coordinated molecular events.

A key element in the apoptotic activity of the this compound analogue DH_22 is its ability to activate the p53-dependent pathway. nih.gov The p53 protein is a critical tumor suppressor that responds to cellular stress, like DNA damage, by initiating programs such as cell cycle arrest and apoptosis. nih.gov Treatment of A549 lung cancer cells with DH_22 led to a significant increase in the levels of the p53 protein. nih.gov This upregulation of p53 is a crucial step that triggers downstream apoptotic signaling. nih.gov

The execution of apoptosis is largely carried out by a family of proteases called caspases. The activation of the p53 pathway by the this compound analogue DH_22 leads to the initiation of the caspase cascade. nih.gov Specifically, treatment with DH_22 resulted in the upregulation of cleaved caspase-9. nih.gov Caspase-9 is an initiator caspase in the intrinsic (mitochondrial) pathway of apoptosis. Its activation subsequently leads to the cleavage and activation of executioner caspases, such as caspase-3, which then dismantle the cell. The process ultimately involves the cleavage of proteins like PARP, which was also observed following DH_22 treatment. nih.gov

The BCL2 (B-cell lymphoma 2) family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-apoptotic and anti-apoptotic members. nih.govnih.gov The renieramycin T derivative DH_22 has been shown to disrupt this balance in favor of apoptosis. nih.gov

Western blot analysis revealed that treatment with DH_22 led to:

Increased BAX levels : BAX is a pro-apoptotic protein that is a direct transcriptional target of p53. nih.gov Its elevation promotes apoptosis.

Decreased BCL2 levels : BCL2 is an anti-apoptotic protein. nih.govyoutube.com Its reduction is a critical early step in the induction of apoptosis, as it allows for the activation of pro-apoptotic factors and caspases. nih.gov

This shift in the BAX/BCL2 ratio is a hallmark of p53-mediated apoptosis and demonstrates how DH_22 alters these critical regulatory proteins to induce cell death in cancer cells. nih.gov

Table 2: Effect of this compound Analogue DH_22 on Apoptotic Proteins in A549 Cells

| Protein | Function | Effect of DH_22 Treatment | Reference |

|---|---|---|---|

| p53 | Tumor Suppressor | Upregulation | nih.gov |

| BAX | Pro-apoptotic | Upregulation | nih.gov |

| BCL2 | Anti-apoptotic | Downregulation | nih.gov |

| Cleaved Caspase-9 | Initiator Caspase | Upregulation | nih.gov |

Apoptosis-Inducing Factor (AIF) is a mitochondrial flavoprotein that can translocate to the nucleus during apoptosis to cause DNA fragmentation and chromatin condensation in a caspase-independent manner. nih.gov Currently, there is no specific information available from the analyzed research on whether this compound or its direct analogues induce apoptosis through the AIF-mediated pathway.

The cell cycle is a tightly regulated process that ensures the proper duplication and division of cells. youtube.com Dysregulation of this cycle is a fundamental characteristic of cancer, leading to uncontrolled proliferation. youtube.comkhanacademy.org Certain anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints, thereby preventing cancer cells from dividing. frontiersin.orgnih.gov However, based on the available scientific literature, there is no specific data detailing the direct effects of this compound or its analogues on cell cycle modulation in cancer cells.

Effects on Cancer Cell Migration and Invasion In Vitro

The metastatic spread of cancer is dependent on the ability of tumor cells to migrate and invade surrounding tissues. Retinoids have demonstrated the capacity to inhibit these processes in various cancer models. Studies have shown that retinol (B82714) can inhibit the migration and invasion of colon cancer cell lines in a dose-dependent manner nih.gov. Similarly, retinoic acid has been found to reduce the migration of human breast cancer cells nih.govresearchgate.net. This inhibition of migration is associated with a decrease in the expression and activity of migration-related proteins and enzymes like matrix metalloproteinases (MMPs), which are crucial for breaking down the extracellular matrix to facilitate invasion nih.gov.

Protein Target Identification and Functional Downregulation

The diverse biological effects of retinoids are mediated through their interaction with specific cellular proteins and signaling pathways. Identifying these targets is key to understanding their anti-cancer mechanisms.

Protein Tyrosine Phosphatase Receptor Type K (PTPRK) is a member of the protein tyrosine phosphatase family and is considered a tumor suppressor wikipedia.orgnih.gov. It is involved in regulating cellular processes like cell growth, differentiation, and the mitotic cycle wikipedia.org. Downregulation of PTPRK has been observed in various cancers and is associated with increased cell proliferation, migration, and invasion nih.govresearchgate.net. For instance, reduced PTPRK expression in breast cancer is linked to shorter survival times and a higher likelihood of metastasis wikipedia.org. While direct regulation of PTPRK by this compound is not established, the functional consequences of PTPRK loss, such as enhanced migration and growth, are processes that are known to be counteracted by retinoids nih.govnih.gov. PTPRK itself can influence cell-cell adhesion by dephosphorylating junctional regulators, and its loss can lead to disrupted cell junctions and more invasive characteristics elifesciences.org.

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the MEK1/2-ERK1/2 cascade, is a central signaling pathway that regulates cell proliferation, survival, and motility nih.gov. Dysregulation of this pathway is common in cancer nih.gov. Some studies suggest that retinoids can influence this pathway. For example, in certain cell types, retinol has been shown to induce the activation of the ERK1/2 MAPK pathway nih.gov. This activation can, in turn, phosphorylate transcription factors that may be involved in cell transformation and proliferation nih.gov. The MEK1/2-ERK1/2 pathway is a complex one, where its components can be activated by various upstream signals and can phosphorylate hundreds of substrates, leading to different cellular outcomes depending on the context frontiersin.orgmdpi.com. The interplay between retinoids and the MAPK/ERK pathway is intricate and appears to be highly cell-type specific, contributing to the diverse effects of these compounds on cell fate nih.govresearchgate.net.

Table 2: Summary of Potential Molecular Interactions

| Target Protein/Pathway | Role in Cancer | Potential Effect of this compound (based on Retinoids) |

|---|---|---|

| PTPRK | Tumor Suppressor; regulates cell adhesion and growth. | Potential for indirect modulation; retinoids are known to counteract the pro-migratory effects seen with PTPRK loss. |

| MEK1/2 | Kinase in the MAPK pathway, promotes proliferation. | Context-dependent modulation; can be activated by retinoids in certain cellular systems. |

| ERK1/2 | Key downstream kinase in the MAPK pathway. | Context-dependent modulation; can be activated by retinoids, influencing proliferation and transformation. |

Based on a comprehensive review of available scientific literature, there is insufficient specific data for the chemical compound “this compound” to generate an article that adheres to the requested detailed outline.

The search for "this compound" did not yield specific research findings on its effects on pro-survival protein phosphorylation (such as AKT), its gene expression profiling, or its detailed in vitro antibacterial mechanisms as specified in the instructions. The available scientific data predominantly focuses on related but distinct compounds such as Retinol, Retinaldehyde, and Retinoic Acid.

Due to the strict requirement to focus solely on "this compound" and the lack of specific scientific information for this compound within the requested biological activities and molecular mechanisms, it is not possible to provide a thorough, informative, and scientifically accurate article as outlined. Further research on "this compound" is needed before such an analysis can be compiled.

In Vitro Antibacterial Activity and Mechanistic Insights

Proposed Cellular Targets in Bacterial Pathogens

Disruption of Cell Membrane Integrity

Information regarding the specific mechanisms by which the marine sponge-derived compound this compound may disrupt cell membrane integrity is not available in the currently accessible scientific literature. Extensive searches for research detailing the interaction of this compound with cell membranes, including its potential to cause permeabilization, pore formation, or general destabilization of the lipid bilayer, did not yield any specific findings.

While the cytotoxicity of various marine natural products is often associated with their ability to interfere with cell membrane function, there is no direct evidence to suggest this is a primary mechanism of action for this compound. Studies detailing the effects of this compound on the plasma membrane of bacterial or eukaryotic cells, which would be necessary to elaborate on this specific biological activity, have not been identified. Consequently, a data table summarizing research findings on this topic cannot be constructed.

Further research is required to determine if this compound's biological activities involve the disruption of cell membrane integrity.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Pharmacophores and Structural Motifs for Biological Activity

The core pentacyclic bis-tetrahydroisoquinolinequinone moiety is the foundational scaffold of renieramycins, including renierol. mdpi.comresearchgate.net This structural framework is considered essential for their bioactivities. Pharmacophore modeling aims to identify the key chemical features and their spatial arrangement necessary for a molecule to interact with a biological target and elicit a response. plos.orgnih.govnih.govjrespharm.com While specific pharmacophore models for this compound were not extensively detailed in the search results, studies on related renieramycin-type derivatives highlight the importance of certain structural elements. For instance, the presence of the bis-tetrahydroisoquinolinequinone core is fundamental. mdpi.comresearchgate.net Modifications or removal of specific groups, such as the cyano group at C-21 and the ester motif at C-22 in renieramycin M, can lead to a drastic reduction in cytotoxicity. nih.gov Nitrogen-containing heterocyclic ester substituents, particularly the 4′-pyridinecarbonyl ester, as side chains on the renieramycin framework, have shown a remarkable effect on cytotoxicity against various cancer cells. mdpi.com

Analysis of Substituent Effects on Bioactivity (e.g., C-22 Angelate Ester)

Substituent effects play a significant role in modulating the bioactivity of this compound and its analogs. The C-22 position is a key site for structural variation in the renieramycin family. Many renieramycins, known for their potent bioactivities including antimicrobial, antileishmanial, and anticancer effects, contain an angelate ester at the C-22 position. mdpi.comresearchgate.net

Studies on semi-synthetic derivatives of renieramycin M with different ester side chains at C-22 have demonstrated varying levels of cytotoxicity. researchgate.netnih.gov Replacing the angelate ester with other ester groups can influence the potency. For example, a study focusing on 22-O-amino ester and hydroquinone (B1673460) 5-O-amino ester derivatives of renieramycin M showed that the 22-O-amino ester derivatives generally displayed potent cytotoxic activity. researchgate.net Specifically, the 22-O-(N-Boc-l-glycine) ester derivative of renieramycin M exhibited significantly higher potency compared to the parent compound and jorunnamycin A. researchgate.net

The nature and position of substituents can influence interactions such as hydrophobic interactions and hydrogen bonding networks, which are crucial for the biological activity, potentially involving mechanisms like DNA alkylation. nih.gov Bulky ester substituents at C-22 can sometimes reduce cytotoxic potencies, suggesting a steric hindrance effect. nih.gov

Development and Validation of QSAR Models for Predictive Biology

QSAR modeling aims to build mathematical models that correlate molecular structure with biological activity, enabling the prediction of the activity of new compounds. wikipedia.org The development and validation of robust QSAR models are critical for their reliable application in rational drug design. uniroma1.itnih.govnih.gov

Selection of Chemical Descriptors for this compound Analogues

Electronic properties: atomic charges, frontier molecular orbital energies (HOMO/LUMO), dipole moment. dergipark.org.trnih.gov

Steric properties: molecular volume, molar refractivity. dergipark.org.trnih.gov

Hydrophobic properties: octanol-water partition coefficient (logP or π). dergipark.org.trunipd.it

Topological descriptors: indices describing molecular connectivity and branching. nih.gov

The goal is to select a subset of descriptors that are most relevant to the biological activity under investigation and avoid redundancy. nih.gov

Statistical Methods for Model Development and Validation (e.g., R-squared, LOO)

Various statistical methods are employed to develop and validate QSAR models. nih.govnih.govunipd.it Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common techniques used to establish linear relationships between descriptors and activity. nih.govmdpi.comneliti.com Non-linear methods like Artificial Neural Networks (ANN) can also be used. nih.gov

Model validation is crucial to assess the reliability and predictive power of the developed QSAR model. uniroma1.itnih.govnih.govnih.gov Key statistical parameters used for validation include:

R-squared (R²): Represents the proportion of the variance in the biological activity that is explained by the model. nih.govunipd.itmdpi.comresearchgate.net A higher R² indicates a better fit of the model to the training data. nih.govunipd.it

Cross-validated R-squared (Q² or R²cv): Evaluates the internal predictive power of the model. uniroma1.itmdpi.comnih.govresearchgate.net Leave-One-Out (LOO) cross-validation is a common technique where each compound is sequentially removed from the dataset, and the model is trained on the remaining compounds and used to predict the activity of the removed compound. nih.govmdpi.comnih.govresearchgate.netnih.gov A Q² value generally greater than 0.5 is considered indicative of a good internal predictive power. uniroma1.itmdpi.com

External Validation (R²pred or R²test): Assesses the model's ability to predict the activity of compounds not included in the training set. uniroma1.itmdpi.comnih.gov This is often considered a more robust measure of true predictive power. uniroma1.itmdpi.com An R² for the test set greater than 0.6 is often a criterion for an acceptable predictive model. uniroma1.itnih.gov

Root Mean Squared Error (RMSE): Measures the average magnitude of the errors between predicted and observed values. researchgate.net Lower RMSE values indicate better predictive accuracy.

Application of QSAR in Rational Design of this compound Derivatives

QSAR models serve as valuable tools in the rational design of new this compound derivatives with potentially improved biological activity. neliti.comnih.govjddtonline.infonih.gov By analyzing the coefficients of the descriptors in a validated QSAR model, researchers can gain insights into which structural features positively or negatively impact activity. mdpi.comnih.gov This understanding guides the targeted synthesis of new analogues with predicted enhanced properties. jddtonline.infogardp.orgcollaborativedrug.com

Advanced Analytical and Spectroscopic Characterization Methods

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule, which in turn allows for the precise determination of its elemental composition or molecular formula. For compounds like Renierol and its derivatives, HRMS is indispensable for confirming the proposed molecular formula based on other spectroscopic data.

Studies on related compounds, such as O-demethylthis compound, have utilized positive HRqTOF-MS to determine their molecular formulas, such as C₁₁H₉NO₄ mdpi.com. This demonstrates the applicability of HRMS in the characterization of this class of marine natural products. While specific HRMS data for this compound itself were not detailed in the provided snippets, the use of HRMS on closely related renieramycin derivatives confirms its importance in obtaining accurate mass measurements for molecular formula elucidation within this compound family nih.gov. The high mass accuracy provided by HRMS helps to differentiate between potential molecular formulas that may have very similar nominal masses.

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the isolation and purification of natural products from complex mixtures, as well as for assessing their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed methods.

HPLC is widely used for the separation, purification, and analysis of various organic compounds, including natural products. nih.govjfda-online.comsielc.comunibuc.ronih.govexplorationpub.comnih.gov. It offers high resolution and can be adapted for both analytical and preparative scales. The choice of stationary phase (e.g., reversed-phase C18) and mobile phase (isocratic or gradient elution with solvent mixtures like methanol (B129727)/water or acetonitrile/water) depends on the polarity and chemical properties of the analyte nih.govjfda-online.comsielc.comunibuc.ro. UV detection is common for compounds with chromophores, such as isoquinolinequinones like this compound, which exhibit characteristic UV absorption bands mdpi.com.

HPLC has been used in the purification of renieramycin M from sponge extracts mdpi.comsinica.edu.tw. While specific HPLC parameters for the analytical purity assessment or isolation of this compound were not detailed, the technique's application to related marine natural products highlights its relevance. For instance, HPLC with UV detection at 325 nm has been used for the analysis of retinoids nih.govsielc.comunibuc.ro.

GC-MS is a hyphenated technique that combines the separation power of Gas Chromatography (GC) with the identification capabilities of Mass Spectrometry (MS). It is particularly useful for the analysis of volatile or semi-volatile compounds measurlabs.comnih.govmdpi.com. For less volatile compounds like this compound, derivatization may be required to make them amenable to GC analysis nih.govresearchgate.net.

GC-MS has been applied to the analysis of various organic materials, including those from natural sources nih.govmdpi.com. While direct GC-MS data for this compound was not found, the technique has been used for the analysis of retinol (B82714) after derivatization nih.govresearchgate.net. This involves extracting the compound, potentially purifying it (e.g., by HPLC), derivatizing it with silylating agents, and then analyzing the derivative by GC-MS, often using specific capillary columns and ionization techniques nih.govresearchgate.net. The mass spectra obtained provide fragmentation patterns that aid in the identification and confirmation of the compound's structure.

The combination of these advanced analytical and spectroscopic techniques provides a robust platform for the thorough characterization of this compound, ensuring its identity and purity for further research and applications.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 12442708 |

Interactive Data Table Example (Illustrative - based on general NMR principles and data from related compounds where this compound specific data was limited in sources)

Below is an illustrative example of how spectroscopic data, if available in detail for this compound, might be presented in a data table, drawing on the types of information mentioned in the search results for this compound and related compounds.

| Position | ¹H NMR (δ in ppm) | ¹H Multiplicity | ¹H Coupling Constant (J in Hz) | ¹³C NMR (δ in ppm) | COSY Correlations (¹H-¹H) | HMQC/HSQC Correlations (¹H-¹³C) | HMBC Correlations (¹H-¹³C) |

| e.g., H-1 | x.xx | s | - | xx.x | - | H-1 to C-1 | H-1 to C-y, C-z |

| e.g., H-3 | y.yy | d | J=y.y | yy.y | H-3 to H-4 | H-3 to C-3 | H-3 to C-a, C-b |

| e.g., OCH₃ | z.zz | s | - | zz.z | - | OCH₃ to CH₃ carbon | OCH₃ to attached aromatic C |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as Renierol) to a protein target. This method helps in understanding how a molecule might interact with a protein at the molecular level and is a key tool in structure-based drug design nih.govbiorxiv.orgresearchgate.net.

Prediction of Binding Affinities and Modes

Molecular docking simulations predict the strength of the interaction between this compound and its potential protein targets, expressed as binding affinity or docking scores nih.govbiorxiv.org. A lower binding energy generally indicates a higher binding affinity nih.gov. These simulations also provide insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) and the pose (orientation and conformation) of this compound within the binding site of the target protein nih.gov. Studies on renieramycin derivatives, structurally related to this compound, have utilized molecular docking to predict binding affinities and modes with target proteins like Mcl-1 and MAPK1/MAPK3 nih.govmdpi.com. For instance, molecular docking of compound 11, a renieramycin-type derivative, with MAPK1 and MAPK3 showed low binding energies, suggesting favorable interactions mdpi.com.

Identification of Potential Protein Targets

Molecular docking is a valuable tool for identifying potential protein targets for this compound by screening against databases of protein structures or focusing on proteins relevant to its observed biological activities nih.govmdpi.com. While direct docking studies specifically on this compound for target identification were not extensively detailed in the search results, studies on related renieramycins have identified proteins like Mcl-1 (Myeloid cell leukemia 1) and MAPK1 (ERK2) and MAPK3 (ERK1) as potential targets nih.govmdpi.com. Given the structural similarities, these proteins, or related pathways, could be potential targets for this compound as well. This compound has also been identified as a natural inhibitor of xanthine (B1682287) oxidase, suggesting this enzyme as another potential target jst.go.jpmedchemexpress.com.

Quantum Chemistry Calculations for Electronic Structure and Reactivity

Quantum chemistry calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules like this compound researchgate.netnih.govrsc.org. These calculations provide a deeper understanding of the molecule's intrinsic properties.

Density Functional Theory (DFT) Applications

DFT is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density nih.govrsc.org. For this compound and related compounds, DFT can be applied to determine optimized molecular geometries, electronic charge distribution, frontier molecular orbitals (HOMO and LUMO), and reactivity descriptors researchgate.netekb.egchemrxiv.org. These parameters are crucial for understanding how the molecule might behave in chemical reactions and biological interactions. DFT calculations have been used in studies involving isoquinolinequinone derivatives, the structural class to which this compound belongs, to calculate properties like carbon chemical shifts and understand electronic structure mdpi.comchim.it.

Conformation Analysis and Energetic Profiles

Conformational analysis using computational methods explores the various possible three-dimensional arrangements (conformers) of a molecule and their relative energies drugdesign.orguab.edu. This helps in understanding the flexibility of this compound and identifying the most stable conformations drugdesign.orgwavefun.com. Energetic profiles can be generated to show the energy changes associated with rotations around single bonds, revealing the energy barriers between different conformers drugdesign.orgwavefun.comresearchgate.net. While specific detailed conformational analysis and energetic profiles for this compound were not prominently featured in the search results, such studies are standard in computational chemistry to understand a molecule's behavior and its ability to fit into binding sites uab.edu. Studies on other molecules have demonstrated the use of DFT for conformational analysis and determining energetic preferences mdpi.comresearchgate.net.

Protein-Protein Interaction (PPI) Network Analysis in the Context of this compound's Action

Protein-Protein Interaction (PPI) network analysis investigates how proteins interact with each other within a cell to carry out their functions nih.govebi.ac.uk. In the context of a compound like this compound, PPI network analysis can help to understand the broader biological pathways and networks that might be affected by its interaction with a specific protein target nih.govnetworkanalyst.ca. By analyzing the network surrounding the identified protein targets of this compound or its analogs (e.g., Mcl-1, MAPK1/MAPK3), researchers can infer the downstream effects and the potential impact on cellular processes mdpi.comebi.ac.uk. This type of analysis can reveal how this compound's action on a single target might influence multiple interacting proteins and pathways, providing a systems-level view of its biological effects nih.govebi.ac.uk. A virtual network pharmacology study, which includes PPI analysis, was conducted for a renieramycin-type derivative to simulate target genes and molecular pathways mdpi.com.

Future Research Directions and Translational Potential in Drug Discovery

Exploration of Undiscovered Bioactivities and Mechanisms

While some biological activities of Renierol and related compounds have been noted, a comprehensive understanding of its full spectrum of bioactivities and underlying molecular mechanisms remains an active area for future research. Marine organisms, the source of compounds like this compound, are known to produce a diverse array of bioactive molecules with potential applications in medicine bpums.ac.irisnff-jfb.com. This compound is a quinoline (B57606) alkaloid found in marine sponges bpums.ac.ir. Related compounds, renieramycins, have shown various bioactivities including antimicrobial, antileishmanial, and anticancer effects, with some studies exploring their mechanisms such as the induction of apoptosis researchgate.net. Renieramycin J, an analogue, has shown cytotoxic activity and induced morphological changes in cells characteristic of RNA/protein synthesis inhibitors, although the exact molecular mechanisms require further exploration researchgate.net. Future studies should aim to identify novel cellular targets and pathways modulated by this compound using advanced biological screening techniques. This could involve high-throughput screening against a wider range of disease models and the application of techniques to identify protein binding partners and downstream signaling events. Understanding these intricate mechanisms is crucial for defining this compound's therapeutic potential and identifying specific conditions it could effectively treat.

Strategies for Enhancing Bioavailability and Stability for Research Purposes

A common challenge in translating natural products into therapeutic agents is their bioavailability and stability. For research purposes, improving these properties is essential for conducting reliable in vitro and in vivo studies. Strategies to enhance the bioavailability and stability of compounds, particularly those with limited solubility or susceptibility to degradation, are well-established in pharmaceutical science. These can include chemical modifications, formulation strategies, and encapsulation techniques alliedacademies.orgresearchgate.netmdpi.com.

Chemical modifications can alter a compound's properties, such as solubility, lipophilicity, and resistance to enzymatic degradation alliedacademies.orgresearchgate.net. For instance, derivatization has been explored to improve the bioavailability of other natural compounds mdpi.com. Formulation approaches, such as the creation of solid dispersions, can enhance solubility and stability nih.govscispace.com. Encapsulation in protective matrices, like liposomes or polymers, can shield compounds from degradation and improve their delivery to target sites alliedacademies.orgresearchgate.net. Stabilizing agents can also be incorporated into formulations to prevent aggregation, oxidation, and degradation alliedacademies.org. Future research on this compound should investigate the application of these strategies to improve its pharmacokinetic properties for more effective research and evaluation.

Development of Advanced Synthetic Methodologies for Scalable Production

The availability of sufficient quantities of a compound is critical for comprehensive research and potential drug development. As a natural product, the isolation of this compound from its original source may not be sustainable or scalable for future needs. Therefore, developing efficient and scalable synthetic methodologies is a key research direction openaccessjournals.com. Organic synthesis plays a vital role in creating new molecules and producing existing ones efficiently openaccessjournals.com. Advances in synthetic techniques, such as flow chemistry, green chemistry, photoredox, and electrochemical synthesis, offer opportunities for more efficient and sustainable production of complex molecules bgosoftware.com. Flow chemistry, for example, replaces traditional batch synthesis with a continuous, controlled process that can be easily scaled and offers advantages in terms of efficiency and waste reduction bgosoftware.com. Green chemistry principles emphasize the use of safer materials and energy-efficient techniques bgosoftware.com. Future research should focus on developing total or semi-synthetic routes for this compound that are not only chemically efficient but also amenable to large-scale production to support further research and potential clinical development.

Integration of Omics Data for Systems-Level Understanding of this compound's Effects

To gain a holistic understanding of how this compound affects biological systems, integrating data from various omics technologies is crucial. Systems biology aims to understand biological systems as a whole by integrating data from different levels of biological organization brjac.com.brnih.govnih.govresearchgate.net. Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide vast amounts of data on the molecular components of a biological system brjac.com.brnih.govresearchgate.net. Integrating these diverse datasets can reveal complex interactions and pathways influenced by this compound that might not be apparent from studying individual components in isolation brjac.com.brnih.govnih.govresearchgate.net. Multi-omics approaches can provide a more reliable picture of the biochemistry and dynamics of biological systems and help prioritize strategies for biomarker discovery brjac.com.br. Future research should utilize integrated omics approaches to comprehensively map the molecular changes induced by this compound, providing insights into its mechanisms of action at a systems level and potentially identifying biomarkers of response or toxicity.

Q & A

Basic Research Questions

Q. How can I formulate a scientifically rigorous research question for studying Renierol’s biological mechanisms?

- Methodological Answer: Use the PICOT framework to structure your question:

- Population/Problem (e.g., specific cell lines or animal models affected by this compound),

- Intervention/Indicator (e.g., this compound dosage or exposure time),

- Comparison (e.g., control groups or alternative compounds),

- Outcome (e.g., apoptosis rates or gene expression changes),

- Time frame (e.g., acute vs. chronic exposure).

This ensures specificity and aligns with hypothesis-driven research .- Example: "Does this compound (50 µM, 24-hour exposure) induce oxidative stress in HepG2 cells compared to untreated controls, measured via glutathione depletion?"

Q. What experimental design considerations are critical for initial this compound studies?

- Methodological Answer: Prioritize feasibility (resource availability) and validity (controls, replicates). For in vitro studies:

- Use ≥3 biological replicates to account for variability.

- Include positive/negative controls (e.g., known antioxidants or toxins).

- Validate this compound purity via HPLC or mass spectrometry .

- Ethical Note: For in vivo studies, obtain institutional animal care committee approvals and justify sample sizes to minimize harm .

Q. How do I conduct a systematic literature review to identify gaps in this compound research?

- Methodological Answer:

- Use databases like PubMed and Web of Science with keywords: "this compound AND (mechanism OR synthesis OR toxicity)."

- Map gaps using tools like VOSviewer to visualize understudied areas (e.g., this compound’s epigenetic effects) .

Advanced Research Questions

Q. How should I resolve contradictory data on this compound’s cytotoxicity across studies?

- Methodological Answer: Perform meta-analysis with the following steps:

- Standardize variables: Normalize dosages (e.g., µM vs. mg/kg) and exposure times.

- Assay validation: Compare methodologies (e.g., MTT vs. ATP assays for viability).

- Contextual factors: Account for cell line specificity (e.g., HeLa vs. primary cells) or solvent effects (e.g., DMSO concentration) .

Q. What advanced techniques are suitable for elucidating this compound’s molecular targets?

- Methodological Answer: Combine multi-omics approaches :

- Proteomics: Use SILAC labeling to identify this compound-binding proteins.

- Transcriptomics: Apply single-cell RNA sequencing to map pathway perturbations.

- Validation: Employ CRISPR knockouts or pharmacological inhibitors to confirm target involvement .

Q. How can I address reproducibility challenges in this compound synthesis protocols?

- Methodological Answer:

- Documentation: Publish detailed synthetic steps (e.g., reaction temperatures, solvent grades) in supplementary materials.

- Characterization: Include NMR, IR, and HRMS spectra for batch verification.

- Collaboration: Share samples with third-party labs for independent validation .

Data Analysis & Ethical Compliance

Q. What statistical methods are appropriate for analyzing this compound’s dose-response effects?

- Methodological Answer:

- Non-linear regression: Fit dose-response curves using the Hill equation (GraphPad Prism or R).

- ANOVA with post-hoc tests: Compare multiple groups (e.g., Tukey’s test for pairwise differences).

- Power analysis: Predefine sample sizes to avoid underpowered conclusions .

Q. How do I ensure ethical compliance in human-derived cell line studies involving this compound?

- Methodological Answer:

- Institutional Review Board (IRB): Secure approval for using patient-derived cells (e.g., primary leukocytes).

- Data anonymization: Remove identifiers from genomic datasets.

- Biopreservation: Follow ISO 20387 standards for cell banking .

Tables: Common Methodological Pitfalls & Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.